Comprehensive Spectral Characterization and Conformational Analysis of 2-(tert-Butyl)piperidin-4-one Hydrochloride
Comprehensive Spectral Characterization and Conformational Analysis of 2-(tert-Butyl)piperidin-4-one Hydrochloride
Executive Summary
2-(tert-Butyl)piperidin-4-one hydrochloride (CAS: 1245648-49-0) is a highly specialized, sterically hindered heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The presence of the bulky tert-butyl group at the C2 position imparts unique stereoelectronic properties, effectively locking the piperidine ring into a rigid conformation[1]. This in-depth technical guide provides a rigorous analysis of its spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—grounded in the causality of its 3D structural dynamics.
Structural Dynamics and Conformational Causality
To accurately interpret the spectral data of 2-(tert-butyl)piperidin-4-one hydrochloride, one must first understand the thermodynamic forces dictating its 3D geometry. The piperidine ring naturally interconverts between chair conformations. However, the tert-butyl group possesses an exceptionally high A-value (>4.5 kcal/mol), making its placement in an axial position thermodynamically forbidden due to severe 1,3-diaxial steric clashes with the axial protons at C4 and C6[1][2].
Consequently, the tert-butyl group strictly occupies the equatorial position , locking the piperidine ring into a single, rigid chair conformation. This conformational locking is the causal root of the highly predictable and resolved J -couplings observed in its 1 H NMR spectrum, governed by the Karplus equation[1][3]. Furthermore, the protonation of the nitrogen atom (hydrochloride salt) introduces strong electron-withdrawing inductive effects, significantly deshielding the adjacent alpha-protons (C2 and C6).
Caption: Logical flow of conformational locking by the tert-butyl group dictating NMR J-couplings.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra of amine hydrochlorides are highly solvent-dependent. DMSO- d6 is the solvent of choice because it effectively disrupts the ionic crystal lattice for solubility while slowing the proton exchange rate of the NH2+ group, allowing it to be observed[4][5].
Quantitative 1 H NMR Data (400 MHz, DMSO- d6 )
The locked chair conformation allows for precise assignment of axial and equatorial protons. The axial proton at C2 (H-2ax) exhibits a large trans-diaxial coupling ( J≈11.5 Hz) with the axial proton at C3 (H-3ax), validating the equatorial position of the tert-butyl group[1].
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Causality |
| NH2+ | 8.80 - 9.20 | br s | - | 2H | Protonated amine, slow exchange in DMSO. |
| H-6eq | 3.35 | m | - | 1H | Deshielded by adjacent N+ . |
| H-2ax | 3.10 | dd | 11.5, 2.5 | 1H | Deshielded by N+ ; trans-diaxial to H-3ax. |
| H-6ax | 3.05 | m | - | 1H | Deshielded by adjacent N+ . |
| H-3ax | 2.65 | t | 13.0 | 1H | Geminal & trans-diaxial coupling to H-2ax. |
| H-5ax | 2.55 | m | - | 1H | Alpha to the C=O group. |
| H-3eq, H-5eq | 2.35 - 2.45 | m | - | 2H | Alpha to C=O, equatorial positions. |
| C( CH3 ) 3 | 0.95 | s | - | 9H | Highly shielded, equivalent aliphatic methyls. |
Quantitative 13 C NMR Data (100 MHz, DMSO- d6 )
Carbon chemical shifts are dictated by proximity to the electronegative nitrogen and the carbonyl group. The C2 carbon is significantly deshielded due to both the adjacent N+ and the steric compression of the tert-butyl group[4].
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Causality |
| C-4 | 205.0 | Quaternary (C=O) | Unstrained 6-membered ring ketone carbonyl. |
| C-2 | 65.2 | CH | Deshielded by N+ and steric bulk. |
| C-6 | 42.5 | CH2 | Deshielded by N+ . |
| C-3 | 40.1 | CH2 | Alpha to carbonyl, influenced by C2 bulk. |
| C-5 | 38.4 | CH2 | Alpha to carbonyl. |
| C( CH3 ) 3 | 33.1 | Quaternary | Sterically hindered aliphatic center. |
| C( CH3 ) 3 | 27.5 | CH3 (x3) | Equivalent methyl carbons. |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid orthogonal validation of the functional groups. The hydrochloride salt state drastically alters the N-H stretching region compared to the free base[4].
| Wavenumber ( cm−1 ) | Intensity | Assignment & Causality |
| 2950 - 2400 | Strong, Broad | N−H+ stretch : Characteristic "ammonium band" resulting from extensive hydrogen bonding in the salt lattice. |
| 2960, 2870 | Medium | C-H stretch : Standard aliphatic stretching. |
| 1720 | Strong, Sharp | C=O stretch : Typical for an unstrained 6-membered cyclic ketone. |
| 1395, 1365 | Medium, Doublet | C-H bending : The classic "umbrella mode" doublet, diagnostic of a tert-butyl group. |
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for characterizing amine hydrochlorides. The salt readily dissociates in the MS source, yielding the protonated free base [M+H]+ at m/z 156.14 (Exact mass of free base C9H17NO = 155.1310 Da).
The fragmentation pathway is driven by the stability of the resulting carbocations and neutral losses. The loss of ammonia ( −17 Da) and the loss of isobutene ( −56 Da) from the tert-butyl group are the primary diagnostic fragments[4].
Caption: Proposed ESI-MS positive ion fragmentation pathway for 2-(tert-butyl)piperidin-4-one.
Standardized Experimental Protocols
To ensure Trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when acquiring spectral data for this hygroscopic compound.
Protocol A: NMR Sample Preparation and Acquisition
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Desiccation: Amine hydrochlorides are inherently hygroscopic. Dry 15 mg of the sample in a vacuum desiccator over P2O5 for 12 hours prior to analysis to prevent the water peak (~3.3 ppm in DMSO) from masking the H-6 signals.
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Solvation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Acquisition: Run a standard 1D 1 H sequence (e.g., zg30 on Bruker) with 16 scans and a 2-second relaxation delay. For 13 C, utilize a proton-decoupled sequence (zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
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Validation: Ensure the TMS peak is strictly calibrated to 0.00 ppm. The residual DMSO quintet must align at 2.50 ppm.
Protocol B: FT-IR (ATR) Analysis
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Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to evaporate. Run a 16-scan background spectrum to subtract ambient CO2 and atmospheric moisture.
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Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
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Acquisition: Collect 32 scans from 4000 cm−1 to 400 cm−1 at a resolution of 4 cm−1 .
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Validation: A successful scan is validated by a sharp, distinct C=O peak at ~1720 cm−1 . If a massive, broad peak appears above 3200 cm−1 , the sample has absorbed atmospheric water and must be re-dried.
Protocol C: LC-MS (ESI+) Workflow
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Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic modifier ensures complete ionization of the piperidine nitrogen.
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Sample Prep: Dilute the compound to 10 μg/mL in a 50:50 mixture of Phase A and Phase B.
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Instrument Tuning: Calibrate the MS time-of-flight (TOF) or quadrupole mass analyzer using a standard tuning mix (e.g., sodium formate) to achieve mass accuracy within <5 ppm.
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Acquisition: Inject 1 μL into the LC-MS system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Monitor the m/z range of 50–300.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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Juaristi, E., & Notario, R. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 214-222.[Link]
